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molecular formula C12H11BrN2O2 B8637847 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

6-bromo-N-methoxy-N-methylquinoline-2-carboxamide

Cat. No. B8637847
M. Wt: 295.13 g/mol
InChI Key: GJQKDHLGLIKBGR-UHFFFAOYSA-N
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Patent
US08158650B2

Procedure details

A DMF (1 ml) solution of 6-bromoquinoline-2-carboxylic acid (4000 mg, 15.9 mmol, US2005165049A1), triethylamine (6.64 ml, 47.6 mmol), N,O-dimethylhydroxyamine hydrochloride (1860 mg, 19.0 mmol) and HBTU (6620 mg, 17.5 mmol) was treated in the procedure described in Example 1, Step G. The crude residue was applied to a silica gel column and eluted with hexane/ethyl acetate (4:1) to furnish the title compound (4.29 g, 92% yield) as an orange solid. 1H NMR (300 MHz, CDCl3) δ 3.47 (3H, s), 3.80 (3H, s), 7.68-7.80 (1H, brs), 7.81-7.85 (1H, m), 8.00-8.06 (2H, m), 8.17 (1H, d, J=8.1 Hz). MS (ESI): m/z 295, 297 (M+H)+.
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4000 mg
Type
reactant
Reaction Step Two
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
1860 mg
Type
reactant
Reaction Step Two
Name
Quantity
6620 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.C(N(CC)CC)C.Cl.[CH3:23][NH:24][O:25][CH3:26].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([N:24]([O:25][CH3:26])[CH3:23])=[O:14])[CH:6]=[CH:5]2 |f:2.3,4.5|

Inputs

Step One
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4000 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=O)O
Name
Quantity
6.64 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
1860 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
6620 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with hexane/ethyl acetate (4:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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